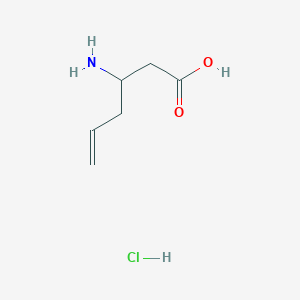

3-Aminohex-5-enoic acid hydrochloride

Description

Significance of β-Amino Acids in Modern Organic Synthesis

β-amino acids are structural isomers of the more common α-amino acids that constitute proteins. rsc.org Their defining feature is the placement of the amino group on the third carbon (the β-carbon) from the carboxyl group. This seemingly subtle difference has profound implications for their chemical and biological properties. rsc.org

In modern organic synthesis, β-amino acids are highly prized for several reasons:

Structural Diversity: They serve as foundational units for the construction of complex molecular architectures, including peptides, alkaloids, and other natural products. nih.gov The presence of a β-amino acid moiety can introduce unique conformational constraints and functionalities into a molecule. rsc.org

Pharmacological Relevance: Many biologically active compounds contain β-amino acid motifs. hilarispublisher.com They are key components in the development of pharmaceuticals due to their ability to mimic or inhibit the action of natural peptides and proteins. numberanalytics.com Peptides containing β-amino acids often exhibit enhanced stability against enzymatic degradation compared to their α-amino acid counterparts. rsc.orgresearchgate.net

Peptidomimetics: β-amino acids are crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. These are valuable in drug discovery for creating more potent and stable therapeutic agents. hilarispublisher.com

The synthesis of enantioenriched β-amino acids is a significant area of research, as the stereochemistry of these molecules is often critical to their biological activity. researchgate.net

Overview of 3-Aminohex-5-enoic Acid Hydrochloride as a Chiral Building Block

This compound is a specific β-amino acid that has garnered attention as a chiral building block. nih.govresearchgate.netbuchler-gmbh.com A chiral building block is a molecule with a defined three-dimensional structure that can be used to synthesize larger, more complex chiral molecules with a high degree of stereochemical control. nih.govbuchler-gmbh.com

The key features of this compound that make it a valuable chiral building block include:

Defined Stereochemistry: It is available in both (R) and (S) enantiomeric forms, allowing for the synthesis of stereochemically pure target molecules. pharmaffiliates.comsigmaaldrich.comchemscene.com

Multiple Functional Groups: The molecule possesses a carboxylic acid, an amine, and a terminal alkene. These functional groups provide multiple points for chemical modification and elaboration, enabling a wide range of synthetic transformations.

Versatility in Synthesis: The presence of both an amino acid scaffold and a reactive alkene allows for its incorporation into peptides, as well as its use in various carbon-carbon bond-forming reactions.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82448-92-8 ((R)-enantiomer), 332064-77-4 ((S)-enantiomer) |

| Synonyms | 3-amino-5-hexenoic acid hydrochloride |

Note: Data sourced from various chemical suppliers and databases. pharmaffiliates.comchemscene.comnih.gov

Contextualization within β-Amino Acid Chemical Space

The "chemical space" of β-amino acids is vast and diverse, encompassing a wide array of structures with varying side chains and stereochemistries. nih.gov this compound occupies a unique niche within this space due to its unsaturated side chain.

While many synthetic β-amino acids feature saturated alkyl or aromatic side chains, the terminal alkene of this compound introduces a valuable point of reactivity. This allows for post-synthetic modifications, such as:

Metathesis Reactions: To form new carbon-carbon double bonds.

Addition Reactions: To introduce new functional groups across the double bond.

Polymerization: To create novel polymers with amino acid functionalities.

The table below compares this compound with other related β-amino acid structures to highlight its unique position:

| Compound Name | Structure | Key Feature |

| This compound | Contains a terminal alkene | Versatile for further functionalization |

| (S)-3-aminohex-5-ynoic acid hydrochloride | Contains a terminal alkyne | Offers reactivity for click chemistry and other alkyne-specific reactions |

| (S,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride | Phenyl-substituted alkene | Introduces aromaticity and extended conjugation |

| 3-(Aminomethyl)-5-methylhex-5-enoic acid | Branched and substituted alkene | Provides more complex structural motifs |

Note: Information compiled from chemical structure databases and supplier catalogs. chemsrc.comachemblock.combldpharm.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminohex-5-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-3-5(7)4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPGGODHJJCONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminohex 5 Enoic Acid Hydrochloride

Established Synthetic Pathways

Detailed, peer-reviewed synthetic pathways specifically for 3-Aminohex-5-enoic acid hydrochloride are not extensively documented in publicly accessible chemical literature. However, the synthesis of related β-amino acids often employs established organic chemistry reactions. The following sections describe the general principles of these methodologies as they would conceptually apply to this target compound.

Asymmetric Synthesis via Chiral Auxiliary-Mediated Amination

Asymmetric synthesis is a critical strategy for obtaining enantiomerically pure compounds. One common approach involves the use of a chiral auxiliary, which is a stereogenic group temporarily attached to a substrate to control the stereochemical outcome of a reaction.

The general process involves three key steps:

Covalent attachment of the chiral auxiliary to an achiral precursor molecule.

A diastereoselective transformation, such as amination, where the auxiliary directs the incoming amino group to a specific face of the molecule, thereby creating a new stereocenter with a preferred configuration.

Removal of the auxiliary to yield the enantiomerically enriched target product.

For the synthesis of 3-Aminohex-5-enoic acid, this would likely involve attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a camphorsultam) to a hex-5-enoic acid derivative. Subsequent stereoselective amination at the C-3 position, followed by removal of the auxiliary, would yield the chiral amino acid.

Michael Addition Reactions for Carbon-Carbon Bond Formation

The Michael addition, or conjugate addition, is a widely used method for forming carbon-carbon bonds. The reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor).

In a potential synthesis of 3-Aminohex-5-enoic acid, a key step could be the conjugate addition of an amine or an amino-equivalent nucleophile to an appropriate α,β-unsaturated ester, such as ethyl hex-2,5-dienoate. This would establish the C-N bond at the desired C-3 position. Asymmetric variants of the Michael addition, often employing chiral catalysts, can be used to achieve an enantioselective synthesis.

Strategies Involving Nitrile Group Reduction and Carboxylic Acid Formation

The reduction of a nitrile group is a classic and effective method for the synthesis of primary amines. This strategy could be applied to a precursor molecule containing a nitrile at the C-3 position of the hexanoic acid backbone.

A hypothetical synthetic sequence could involve:

Synthesis of a precursor like 3-cyanohex-5-enoic acid or its ester.

Reduction of the nitrile group to a primary amine using reducing agents such as Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

If an ester was used, subsequent hydrolysis would yield the final carboxylic acid.

This route provides a direct way to install the amino group, and enantioselective methods for the synthesis of chiral nitriles could potentially offer a pathway to chiral 3-Aminohex-5-enoic acid.

Saponification of Ester Precursors Followed by Deprotection

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which upon acidic workup gives the corresponding carboxylic acid. This is a fundamental and final step in many syntheses where the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions.

In the context of synthesizing this compound, a synthetic route would first construct the carbon skeleton and install the amino group, likely with the amine functionality protected (e.g., as a Boc or Cbz carbamate) and the carboxylic acid protected as an ester (e.g., a methyl or ethyl ester). The final steps would be:

Saponification of the ester using a base like sodium hydroxide.

Acidification to produce the free carboxylic acid.

Removal of the amine-protecting group and formation of the hydrochloride salt, often accomplished in a single step using hydrochloric acid.

Novel and Advanced Synthetic Routes

While specific novel routes for this compound are not detailed in the literature, advancements in asymmetric synthesis provide potential strategies.

Enantioselective Synthesis Techniques and Development

Modern organic synthesis increasingly relies on catalytic enantioselective methods to produce single-enantiomer compounds efficiently. For β-amino acids like 3-Aminohex-5-enoic acid, several advanced techniques are relevant.

Asymmetric Hydrogenation: Chiral metal catalysts (often based on rhodium or ruthenium) can be used for the enantioselective hydrogenation of an enamine precursor. For instance, a molecule like 3-aminohexa-2,5-dienoic acid could potentially be hydrogenated to give the desired product with high enantiomeric excess.

Organocatalysis: Chiral small organic molecules can catalyze a variety of reactions, including Michael additions and Mannich reactions, to produce chiral amino acids. An organocatalyst could be used to facilitate the enantioselective addition of a nucleophile to an imine or the addition of an amine to an unsaturated system, setting the stereocenter at the C-3 position.

Biocatalysis: Enzymes, such as transaminases, can be used to install an amino group onto a keto-acid precursor with high enantioselectivity. A hypothetical substrate like 3-oxohex-5-enoic acid could be converted to (S)- or (R)-3-Aminohex-5-enoic acid using an appropriate engineered transaminase.

These advanced methods represent the forefront of amino acid synthesis and offer plausible, efficient routes to chiral this compound.

Data Tables

Table 1: Asymmetric Synthesis Approaches

| Method | Catalyst/Auxiliary Type | Key Transformation | Enantioselectivity |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective Amination | Data not available |

| Asymmetric Catalysis | Chiral Rhodium Complex | Enantioselective Hydrogenation | Data not available |

Table 2: Precursor Reduction and Hydrolysis Methods

| Precursor Type | Reagent | Key Transformation | Yield |

|---|---|---|---|

| Nitrile Ester | LiAlH₄ | Nitrile Reduction | Data not available |

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) is a cornerstone of modern peptide and small molecule library synthesis, prized for its efficiency and amenability to automation. The core principle involves covalently attaching a starting molecule to an insoluble polymer support (resin) and carrying out sequential chemical reactions. Intermediates remain bound to the resin, allowing for the use of excess reagents to drive reactions to completion and simplifying purification through simple filtration and washing steps.

While direct solid-phase synthesis of this compound is not extensively documented, its application lies in its use as a non-proteinogenic building block in solid-phase peptide synthesis (SPPS). Once synthesized, the 3-Aminohex-5-enoic acid monomer can be incorporated into peptide chains to create novel peptidomimetics with unique structural and biological properties. The incorporation of β-amino acids like this one can enhance metabolic stability and introduce specific conformational constraints into peptides.

The process for incorporating 3-Aminohex-5-enoic acid into a peptide sequence via SPPS would follow a standard protocol, such as the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Table 1: Generalized Steps for Fmoc-Based Solid-Phase Peptide Synthesis

| Step | Procedure | Purpose |

| 1. Resin Preparation | Swelling the polymer support (e.g., polystyrene resin) in a suitable solvent like dimethylformamide (DMF). | To make the reactive sites on the resin accessible. |

| 2. First Amino Acid Coupling | Attaching the C-terminal amino acid (which could be 3-Aminohex-5-enoic acid) to the resin. | To initiate the peptide chain. |

| 3. Deprotection | Removing the temporary N-terminal protecting group (e.g., Fmoc) with a mild base (e.g., piperidine (B6355638) in DMF). | To expose the amine for the next coupling reaction. |

| 4. Washing | Rinsing the resin thoroughly with solvent. | To remove excess reagents and byproducts from the deprotection step. |

| 5. Coupling | Adding the next Fmoc-protected amino acid along with activating agents to form the peptide bond. | To elongate the peptide chain. |

| 6. Washing | Rinsing the resin to remove excess reagents and byproducts from the coupling step. | To purify the resin-bound peptide. |

| 7. Repeat Cycle | Repeating steps 3-6 until the desired peptide sequence is assembled. | To build the full-length peptide. |

| 8. Cleavage | Treating the resin with a strong acid (e.g., trifluoroacetic acid) to cleave the completed peptide from the solid support and remove side-chain protecting groups. | To release the final product into solution for purification. |

This methodology allows for the precise placement of the unsaturated β-amino acid within a larger peptide structure, enabling the exploration of its impact on peptide conformation and function.

Synthetic Approaches from Natural Amino Acid Precursors (e.g., L-Glutamic Acid)

The synthesis of complex, chiral molecules often leverages the "chiral pool," which consists of enantiomerically pure natural products like amino acids, sugars, and terpenes. L-glutamic acid is a particularly useful starting material as it provides a five-carbon backbone with pre-defined stereochemistry at the α-carbon. While a specific pathway from L-glutamic acid to 3-Aminohex-5-enoic acid is not prominently detailed in the literature, a plausible synthetic route can be conceptualized based on standard organic transformations. Such a strategy would involve selective functional group manipulations and chain extension.

A review of synthetic strategies for nonracemic hydroxyglutamic acids demonstrates that the majority of approaches start from natural products and utilize chirons with the desired configuration at the carbon atom bonded to nitrogen, such as serine, pyroglutamic acid, and glutamic acid itself. nih.gov This underscores the feasibility of using these precursors for generating complex amino acid derivatives.

Alkene Functionalization via Dication Pool Strategies

A novel and powerful method for molecular construction is the "dication pool" strategy, which involves the electrochemical oxidation of unactivated alkenes. youtube.comscielo.br This technique generates versatile dielectrophilic intermediates that can be "pooled" in solution and subsequently reacted with a wide range of nucleophiles in a separate, non-electrochemical step. youtube.com A key advantage of this approach is the decoupling of the oxidative substrate activation from the nucleophilic substitution, which permits the use of oxidatively sensitive nucleophiles. youtube.comscielo.brdocumentsdelivered.com

This method, which uses the mild anodic oxidation of thianthrene (B1682798) in the presence of an alkene, has been successfully applied to couple unactivated alkenes with aliphatic amines for the synthesis of products like N-alkyl aziridines and (Z)-allylic alkylamines. youtube.comscielo.brdocumentsdelivered.comjst.go.jp The strategy relies on generating versatile dielectrophiles that undergo subsequent substitution in a one-pot, two-operation process. documentsdelivered.com

The application of this strategy to the synthesis of 3-Aminohex-5-enoic acid would represent a highly convergent approach. A hypothetical pathway could involve using a suitable six-carbon diene as the alkene substrate. Electrochemical oxidation would generate a dicationic intermediate, which could then be reacted with a nitrogen nucleophile (like ammonia (B1221849) or a protected equivalent) and a carboxylate precursor to assemble the final carbon skeleton with the required amino and carboxylic acid functionalities. The robust functional group tolerance of this method makes it an attractive, albeit theoretical, route for exploration. youtube.com

Iodolactonization for Stereocontrolled β-Amino Acid Synthesis

Iodolactonization is a classic yet highly effective organic reaction that forms a lactone (a cyclic ester) through the intramolecular addition of a carboxylic acid's oxygen atom and an iodine atom across a carbon-carbon double bond. masterorganicchemistry.com First reported by M. J. Bougalt in 1904, this reaction proceeds under mild conditions and is a premier method for synthesizing lactones, often with excellent stereocontrol. masterorganicchemistry.com The reaction mechanism involves the formation of a positively charged iodonium (B1229267) ion intermediate, which is then attacked intramolecularly by the carboxylate nucleophile. masterorganicchemistry.comjk-sci.com

This method is particularly powerful for controlling the stereochemistry of newly formed chiral centers. By carefully choosing reaction conditions, the cyclization can proceed under either kinetic or thermodynamic control, potentially leading to different diastereomeric products. nih.gov

In the context of synthesizing a stereochemically pure β-amino acid like a specific enantiomer of 3-Aminohex-5-enoic acid, iodolactonization could be a critical step. An appropriately protected unsaturated amino acid precursor could undergo diastereoselective iodolactonization to form an iodo-lactone. This intermediate, now with the desired stereochemistry set, can be further elaborated. Subsequent chemical steps, such as reductive removal of the iodine and opening of the lactone ring, would yield the target β-amino acid. This strategy has been successfully employed in the synthesis of various natural products and complex molecules. masterorganicchemistry.comwikipedia.org For instance, the iodolactonization of an unsaturated amino acid precursor derived from L-serine has been used to stereoselectively synthesize constrained dipeptide surrogates. masterorganicchemistry.com

Table 2: Influence of Reaction Conditions on Iodolactonization Stereoselectivity (Illustrative Example)

| Control Type | Conditions | Predominant Product | Diastereomeric Ratio (cis:trans) |

| Kinetic | Iodine, Base, 0 °C, 6 h | cis-lactone | Good selectivity (e.g., 75:25) organic-chemistry.org |

| Thermodynamic | Room Temperature, 24 h | trans-lactone | Excellent selectivity (e.g., 2:98) organic-chemistry.org |

Intramolecular Strecker Synthesis Approaches

The classic Strecker synthesis, discovered by Adolph Strecker in 1850, is a three-component reaction between an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to yield an α-amino acid. organic-chemistry.orgnih.govacs.org This robust reaction remains a fundamental method for preparing a wide variety of amino acids. acs.org

The intramolecular variant of the Strecker synthesis is a powerful strategy for constructing cyclic α-amino acids. In this approach, the starting material is a molecule that contains both a ketone or aldehyde and a tethered amine or its precursor. Upon treatment with a cyanide source, the carbonyl and amine functionalities react to form a cyclic iminium ion, which is then trapped intramolecularly by the cyanide ion. This cyclization yields a cyclic α-amino nitrile, which can be hydrolyzed to the corresponding cyclic amino acid.

A key transformation in an asymmetric variant of this synthesis involves an α-keto ester with a chiral amino acid as part of the ester group. This setup allows for the diastereoselective transfer of chirality to the newly formed stereocenter. masterorganicchemistry.com An imine-enamine equilibrium of a cyclic ketimine intermediate facilitates the diastereoselective formation of the cyclic amino nitrile. masterorganicchemistry.com While this method is primarily used for synthesizing cyclic α,α-disubstituted α-amino acids, the underlying principle of intramolecular cyclization followed by nucleophilic attack is a common theme in the construction of complex nitrogen-containing heterocycles.

Stereochemical Control and Resolution in Synthesis

Diastereoselective Synthesis Techniques

Achieving stereochemical control is a paramount challenge in the synthesis of complex molecules like 3-Aminohex-5-enoic acid, which contains a stereocenter at the C3 position. Diastereoselective synthesis aims to preferentially create one diastereomer over all others. Several powerful strategies are employed to achieve this goal in the synthesis of β-amino acids.

One common approach is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction before being removed in a subsequent step. For β-amino acids, this can involve the diastereoselective alkylation of chiral β-alanine-derived dianions, where the auxiliary guides the approach of the electrophile. documentsdelivered.com

Substrate-controlled synthesis is another key technique, where the existing stereocenters in the substrate molecule dictate the stereochemistry of the newly formed centers. The iodolactonization reaction discussed previously (Section 2.2.5) is a prime example. The conformation of the unsaturated carboxylic acid substrate during the formation of the iodonium ion and subsequent intramolecular attack by the carboxylate determines the diastereoselectivity of the resulting lactone. nih.gov

Finally, catalytic asymmetric reactions use a small amount of a chiral catalyst to induce stereoselectivity. While not covered in the preceding sections, methods like the catalytic asymmetric synthesis of β-amino acids via hydrogenation or conjugate additions are at the forefront of modern organic chemistry. youtube.com These methods offer an efficient way to produce enantiomerically enriched β-amino acids. For instance, a metal-free synthesis of anti-β-hydroxy-α-amino acids has been achieved with complete diastereoselectivity through a decarboxylative aldol (B89426) reaction mediated by an organic base. These diverse techniques provide a robust toolkit for chemists to synthesize specific stereoisomers of 3-Aminohex-5-enoic acid and other complex β-amino acids.

Achievement and Assessment of Enantiomeric Purity

The production of enantiomerically pure this compound is a critical step for its potential applications, as different enantiomers of a chiral compound often exhibit distinct biological activities. High enantiomeric purity is typically achieved through either asymmetric synthesis, which directly produces a single enantiomer, or through the resolution of a racemic mixture.

Achievement of Enantiomeric Purity:

Several strategies can be employed to obtain enantiomerically enriched forms of β-amino acids like 3-Aminohex-5-enoic acid. These methods include:

Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-Aminohex-5-enoic acid. One common method is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base). These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the resolving agent is removed to yield the individual enantiomers.

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For instance, a lipase (B570770) could selectively hydrolyze an ester derivative of one enantiomer of 3-Aminohex-5-enoic acid, leaving the other enantiomer's ester unreacted. The resulting acid and ester can then be separated. This method is valued for its high selectivity and operation under mild conditions. mdpi.com

Asymmetric Synthesis: This approach aims to create the desired stereocenter from the outset of the synthesis. This can be achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. ankara.edu.tr For example, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral metal catalyst could yield predominantly one enantiomer of 3-Aminohex-5-enoic acid.

Assessment of Enantiomeric Purity:

Once an enantiomerically enriched sample has been synthesized or resolved, it is crucial to determine its enantiomeric purity, often expressed as enantiomeric excess (e.e.). Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating and quantifying enantiomers. phenomenex.com The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. By comparing the peak areas of the two enantiomers, the e.e. can be accurately calculated. For amino acids, macrocyclic glycopeptide-based CSPs are often effective for direct analysis without derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated in a chiral environment. This can be achieved by using a chiral solvating agent, which forms diastereomeric complexes with the enantiomers, or by reacting the enantiomers with a chiral derivatizing agent to form diastereomers. mdpi.com The integration of the distinct signals for each diastereomer allows for the determination of the enantiomeric ratio.

Gas Chromatography (GC): Similar to HPLC, GC can be used with a chiral stationary phase to separate volatile derivatives of the enantiomers.

The selection of the most appropriate method for both achieving and assessing enantiomeric purity depends on various factors, including the scale of the synthesis, the physical and chemical properties of the compound, and the required level of accuracy.

Synthesis of Specific Stereoisomers: (3R)- and (3S)-3-Aminohex-5-enoic Acid Hydrochloride

The synthesis of specific stereoisomers, namely (3R)- and (3S)-3-Aminohex-5-enoic acid hydrochloride, requires precise control over the stereochemistry at the C3 position. The approaches to obtaining these enantiomerically pure compounds can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric Synthesis Routes:

Asymmetric synthesis aims to selectively produce a single enantiomer from a prochiral starting material. This can be accomplished through several key strategies:

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. ankara.edu.trnih.govresearchgate.net For instance, a synthesis could be envisioned starting from a suitable protected amino acid (like L- or D-serine) where the existing stereocenter is used to direct the formation of the new stereocenter in the target molecule through a series of stereocontrolled reactions. researchgate.net

Catalytic Asymmetric Synthesis: This approach employs a small amount of a chiral catalyst to induce stereoselectivity in a reaction that converts a prochiral substrate into a chiral product. For the synthesis of β-amino acids, methods like asymmetric hydrogenation of enamines or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester in the presence of a chiral catalyst are common. For a molecule like 3-Aminohex-5-enoic acid, an analogous strategy could involve the asymmetric addition of a suitable nucleophile to a precursor containing the hexenoate backbone.

Use of Chiral Auxiliaries: In this strategy, a prochiral starting material is covalently bonded to a chiral auxiliary. This auxiliary then directs the stereochemical outcome of a subsequent reaction that creates the new chiral center. After the desired stereocenter is formed, the auxiliary is removed to yield the enantiomerically enriched product.

Chiral Resolution of Racemic 3-Aminohex-5-enoic Acid:

If a racemic synthesis of 3-Aminohex-5-enoic acid is performed, the resulting mixture of (3R)- and (3S)-enantiomers must be separated.

Diastereomeric Salt Formation: As mentioned previously, this involves reacting the racemic amino acid with an enantiomerically pure chiral acid or base. The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. Subsequent neutralization of the separated salts yields the individual (3R)- and (3S)-enantiomers of 3-Aminohex-5-enoic acid, which can then be converted to their hydrochloride salts.

Enzymatic Kinetic Resolution: This method exploits the ability of enzymes to selectively react with one enantiomer over the other. For example, an ester of racemic 3-Aminohex-5-enoic acid could be treated with a lipase that preferentially hydrolyzes the (3S)-ester, leaving the (3R)-ester largely unreacted. The resulting (3S)-acid and (3R)-ester can then be separated.

The following table summarizes some of the key approaches for the synthesis of specific stereoisomers:

| Synthetic Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials from nature. | Availability of suitable starting materials; number of synthetic steps. |

| Catalytic Asymmetric Synthesis | Employs a chiral catalyst to induce stereoselectivity. | Catalyst efficiency and cost; optimization of reaction conditions. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to guide the reaction. | Attachment and removal of the auxiliary; yield of the desired stereoisomer. |

| Chiral Resolution | Separation of a racemic mixture. | Efficiency of separation; at least 50% of the material is the undesired enantiomer unless a racemization process is in place. |

The choice of a specific synthetic route to either (3R)- or (3S)-3-Aminohex-5-enoic acid hydrochloride would depend on factors such as the desired scale of production, cost-effectiveness, and the required level of enantiomeric purity.

Chemical Transformations and Derivatization of 3 Aminohex 5 Enoic Acid Hydrochloride

Functionalization Pathways and Regioselectivity

The presence of three distinct functional groups—amino, carboxylic acid, and alkene—in 3-aminohex-5-enoic acid allows for various functionalization pathways. Achieving regioselectivity is paramount and typically involves the use of protecting groups to temporarily mask the reactivity of the amine and carboxyl functions.

A common initial step is the protection of the nucleophilic amino group. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose, reacting the parent compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This transformation yields N-Boc-3-aminohex-5-enoic acid, which is more soluble in organic solvents and has a deactivated amino group, preventing it from interfering in subsequent reactions.

Similarly, the carboxylic acid moiety can be converted into an ester, such as a methyl or ethyl ester, through Fischer esterification or by reaction with an alkyl halide in the presence of a base. This protection prevents the acidic proton from interfering with base-sensitive reagents and can also facilitate purification.

With the amino and carboxyl groups protected, chemical modifications can be selectively directed to the terminal alkene. The double bond can undergo a variety of transformations, such as hydrogenation to produce the saturated analog, or oxidation reactions like epoxidation and dihydroxylation. The choice of reagents and reaction conditions determines the outcome of these functionalizations, allowing for precise control over the final product's structure. This strategic protection and sequential functionalization provide a powerful platform for synthesizing a wide range of derivatives from the parent amino acid.

Synthesis of β-Amino Acid Derivatives and Analogs

3-Aminohex-5-enoic acid hydrochloride is a valuable precursor for the synthesis of a variety of modified β-amino acids and their analogs. These derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and act as mimics of natural peptide conformations.

Formation of Functionalized syn-γ-Hydroxy-β-amino Acids

The synthesis of γ-hydroxy-β-amino acids from 3-aminohex-5-enoic acid can be achieved through the functionalization of its terminal double bond. A key transformation in this process is the hydroboration-oxidation of the alkene, which regioselectively introduces a hydroxyl group at the terminal carbon, yielding a γ-hydroxy derivative.

The stereochemical outcome of such transformations is of critical importance. While direct hydroboration-oxidation of the parent compound can lead to mixtures of diastereomers, more controlled approaches often involve chiral auxiliaries or catalysts to achieve high stereoselectivity. For instance, asymmetric aldol (B89426) reactions have been developed to produce chiral β-hydroxy γ-amino acids with high enantiomeric excess. nih.gov These methods, while not starting directly from 3-aminohex-5-enoic acid, provide a pathway to orthogonally protected synthons that contain two adjacent stereocenters, which are valuable for further synthetic manipulations. nih.gov The general strategy involves converting the β-amino acid into a suitable aldehyde, which can then undergo a stereoselective aldol reaction to install the syn-γ-hydroxy group.

Creation of Cyclic β²,³-Amino Acids via 1,3-Oxazinan-6-one Scaffolds

The 1,3-oxazinan-6-one scaffold serves as a versatile intermediate for the synthesis of various β-amino acid derivatives, including cyclic β²,³-amino acids. unimelb.edu.au The synthesis of these cyclic structures from 3-aminohex-5-enoic acid would first involve protection of the amino group, for example as a carbamate. The protected amino acid can then undergo intramolecular cyclization to form the 1,3-oxazinan-6-one ring.

Once formed, the 4-substituted-1,3-oxazinan-6-one, with the substituent at the 4-position being the allyl group from the original amino acid, can be subjected to further chemical modifications. These modifications can include reactions at the allyl side chain, followed by ring-opening or rearrangement reactions to generate constrained cyclic β-amino acid structures. Such cyclic amino acids are valuable building blocks in peptidomimetics as they can induce specific secondary structures, such as turns and helices, in peptides, thereby enhancing their biological activity and stability. unimelb.edu.au

Preparation of Substituted Pyrrolidine-2-one Derivatives

Pyrrolidine-2-ones, also known as γ-lactams, are typically synthesized from the intramolecular cyclization of γ-amino acids. rdd.edu.iq The conversion of a β-amino acid like 3-aminohex-5-enoic acid into a pyrrolidine-2-one requires a strategy to effectively add a carbon atom between the amine and carboxylic acid groups to form the necessary γ-amino acid precursor.

One potential, though multi-step, pathway could involve the hydroformylation of the protected 3-aminohex-5-enoic acid. This reaction would introduce a formyl group at the terminal carbon of the double bond, which could then be oxidized to a carboxylic acid. The resulting dicarboxylic amino acid could then be selectively cyclized to form a pyrrolidine-2-one ring with a carboxymethyl side chain. Alternatively, radical-based cyclization reactions involving the double bond and the amino or carboxyl group under specific conditions could potentially lead to the formation of five-membered ring systems, although this is a less conventional approach. Various multicomponent reactions are also known to produce substituted pyrrolidine (B122466) derivatives. tandfonline.com

Diversification Strategies through Side-Chain Elaboration

The allyl side chain of 3-aminohex-5-enoic acid provides a reactive handle for a multitude of diversification strategies. After suitable protection of the amino and carboxyl groups, the terminal double bond can be elaborated through various organic transformations to introduce new functional groups and structural complexity.

One powerful technique is olefin metathesis. Cross-metathesis with other alkenes, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, allows for the introduction of a wide range of substituents at the terminus of the side chain. This method is highly versatile for creating new carbon-carbon bonds and accessing a library of derivatives with modified side chains.

The double bond can also undergo various addition and oxidation reactions. For example, epoxidation followed by ring-opening with different nucleophiles can introduce vicinal functional groups with controlled stereochemistry. Dihydroxylation can yield the corresponding diol, which can be further modified. Ozonolysis cleaves the double bond to produce an aldehyde, which is a versatile intermediate for further reactions such as Wittig olefination, reductive amination, or oxidation to a carboxylic acid. Additionally, halogenation reactions can introduce bromine or iodine, which can then be used in cross-coupling reactions to attach aryl or other groups.

Table 1: Examples of Side-Chain Elaboration Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Cross-Metathesis | Grubbs Catalyst, Alkene | Elongated/Substituted Alkene |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Diol |

| Ozonolysis | O₃; then Me₂S or NaBH₄ | Aldehyde or Alcohol |

| Iodocyclization | I₂, NaHCO₃ | Iodinated Heterocycle |

| Hydroboration-Oxidation | BH₃·DMS; then H₂O₂, NaOH | Primary Alcohol |

Utilization as a Precursor in Complex Organic Molecule Synthesis

As a chiral, non-proteinogenic amino acid, 3-aminohex-5-enoic acid and its derivatives are valuable building blocks in the total synthesis of complex natural products and pharmaceutically active molecules. The defined stereochemistry at the β-carbon, combined with the reactive handles at the N-terminus, C-terminus, and the allyl side chain, allows for its incorporation into larger, more complex molecular frameworks.

The β-amino acid motif is a key structural feature in numerous biologically active compounds, including peptides, alkaloids, and polyketides. By using 3-aminohex-5-enoic acid as a starting material, synthetic chemists can introduce this motif along with a functionalizable side chain that can be elaborated at a later stage of a synthetic sequence. For example, the allyl group can be used to form key carbon-carbon bonds via metathesis or to introduce other functionalities as required by the target molecule's structure.

While specific examples of the direct use of this compound in the total synthesis of a named complex molecule are not readily found in general literature, its structural motifs are present in various natural products. The principles of its reactivity and derivatization are widely applied in the synthesis of analogs of these natural products, where the β-amino acid core imparts specific conformational constraints or biological activities. The versatility of this compound makes it a strategic choice for diversity-oriented synthesis, where libraries of complex molecules are generated for biological screening.

Role in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of non-natural amino acids into peptide chains is a well-established strategy for the development of peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. As a β-amino acid, 3-aminohex-5-enoic acid introduces an additional carbon into the peptide backbone, which can induce unique secondary structures and confer resistance to enzymatic degradation.

Standard solid-phase peptide synthesis (SPPS) protocols can be readily adapted to incorporate 3-aminohex-5-enoic acid. The amino group is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group, allowing for its sequential coupling to a growing peptide chain on a solid support. The terminal alkene functionality of the side chain remains available for post-synthetic modifications, either on the solid support or after cleavage of the peptide. This dual functionality makes it a particularly attractive monomer for creating peptides with novel properties.

The presence of the vinyl group allows for a variety of chemical transformations, such as olefin metathesis, hydroboration-oxidation, and polymerization, enabling the synthesis of peptides with constrained geometries or the attachment of various functional moieties.

| Feature | Implication in SPPS |

| β-Amino Acid Structure | Induces novel secondary structures (e.g., helices, turns) and provides proteolytic stability. |

| Terminal Alkene | Allows for post-synthetic modification on-resin or in-solution. |

| Chiral Center | Enables the synthesis of stereochemically defined peptides. |

Building Block for Highly Sterically Hindered Amino Acids

The synthesis of sterically hindered or conformationally constrained amino acids is of significant interest in drug discovery and materials science. This compound serves as a versatile starting material for the synthesis of more complex and sterically demanding amino acid derivatives. The double bond in its structure is a key reactive handle for introducing bulky substituents.

For example, reactions such as Diels-Alder cycloadditions or Michael additions can be performed at the terminal alkene to construct cyclic or bicyclic structures. Subsequent modifications of the amino and carboxylic acid groups can then be carried out to yield novel, non-proteinogenic amino acids with highly restricted conformations. These constrained amino acids are valuable for probing protein-protein interactions and for designing peptides with specific and stable three-dimensional structures.

Table of Synthetic Transformations for Creating Sterically Hindered Amino Acids:

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Diels-Alder Cycloaddition | Substituted dienes, heat or Lewis acid catalysis | Cyclohexene-containing amino acids |

| Michael Addition | Nucleophiles (e.g., organocuprates, enamines) | γ-Substituted amino acids |

| Epoxidation/Ring Opening | m-CPBA followed by nucleophilic attack | Dihydroxy or amino-hydroxy derivatives |

| Hydroformylation | CO, H₂, Rh or Co catalyst | Aldehyde-functionalized amino acids |

Applications in the Synthesis of Compound Libraries

The development of small molecule libraries is a cornerstone of modern drug discovery. The structural and functional diversity of this compound makes it an excellent scaffold for combinatorial chemistry and the generation of diverse compound libraries.

The bifunctional nature of the molecule, with its primary amine and carboxylic acid, allows for the attachment of a wide variety of building blocks through amide bond formation. The terminal alkene provides an additional point of diversification. Using split-and-pool synthesis strategies on a solid support, large libraries of compounds based on the 3-aminohex-5-enoic acid scaffold can be rapidly assembled.

For instance, a library could be generated by first attaching a diverse set of carboxylic acids to the amino group of resin-bound 3-aminohex-5-enoic acid. In a subsequent step, the terminal alkene could be functionalized using a panel of different olefin metathesis partners or other alkene-specific reactions. This approach allows for the systematic exploration of chemical space around the 3-aminohex-5-enoic acid core, facilitating the identification of molecules with desired biological activities.

Example of a Combinatorial Library Synthesis Strategy:

| Step | Position of Diversification | Example Reagents |

| 1. Acylation | Amino Group | Library of diverse carboxylic acids, sulfonyl chlorides |

| 2. Alkene Functionalization | Terminal Double Bond | Various alkenes for cross-metathesis, dienes for Diels-Alder |

| 3. Amidation | Carboxylic Acid Group | Library of diverse amines |

The resulting libraries of complex molecules can then be screened in high-throughput assays to identify lead compounds for drug development or as probes for chemical biology research.

Mechanistic Investigations and Reaction Dynamics

Studies on Reaction Mechanisms in Novel Synthetic Routes

Novel synthetic routes to chiral amino acids, including β-amino acids like 3-Aminohex-5-enoic acid, often employ asymmetric synthesis strategies to control stereochemistry. The mechanisms of these reactions are crucial for optimizing yield and enantioselectivity.

One of the most powerful methods for constructing chiral β-amino acids is the asymmetric Michael addition . This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of β-substituted GABA derivatives, this approach has been extensively reviewed. bohrium.comnih.govresearchgate.net The reaction can be catalyzed by organocatalysts or metal complexes, each proceeding through distinct mechanistic pathways to achieve high enantioselectivity. bohrium.com For instance, proline-catalyzed Michael additions proceed through an enamine intermediate, which then attacks the nitroalkene. The stereochemistry is controlled by the chiral catalyst, which directs the approach of the reactants. bohrium.com

Another relevant synthetic strategy involves the Ferrier rearrangement , a carbohydrate-based approach that has been explored for the synthesis of Vigabatrin (4-aminohex-5-enoic acid), a structural isomer of 3-Aminohex-5-enoic acid. nih.gov This method utilizes a chiral starting material, such as D-glucose, to introduce the desired stereochemistry. The key mechanistic step is the SN2' displacement of a mesylate group by an azide (B81097) ion, followed by the construction of the vinyl group. nih.gov Although this specific route was met with challenges in the synthesis of Vigabatrin, the underlying mechanistic principles are applicable to the synthesis of other aminohexenoic acids. nih.gov

Enzymatic methods also offer highly selective synthetic routes. For example, the kinetic resolution of amino acid amides using stereoselective amidases is a well-established technique. nih.gov This process involves the selective hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the two. The mechanism of these enzymatic reactions is highly specific to the enzyme's active site, which recognizes and binds to only one enantiomer of the substrate. harvard.eduwikipedia.org

The following table summarizes key mechanistic approaches applicable to the synthesis of chiral 3-Aminohex-5-enoic acid, based on studies of analogous compounds.

| Synthetic Strategy | Key Mechanistic Feature | Catalyst/Reagent Example | Relevance to 3-Aminohex-5-enoic acid |

| Asymmetric Michael Addition | Formation of a chiral enamine or metal-enolate intermediate that directs stereoselective addition to a Michael acceptor. | Proline, Chiral Metal-Ligand Complexes | A primary method for establishing the stereocenter at the C3 position. |

| Ferrier Rearrangement | SN2' displacement of a leaving group on a glycal substrate to introduce the amino functionality. | Tri-O-acetyl-D-glucal | Utilizes a chiral pool approach to control stereochemistry. |

| Enzymatic Kinetic Resolution | Stereoselective hydrolysis of an N-acyl or amide derivative of the racemic amino acid. | Acylase I, Lipases | A method for separating enantiomers of the final product or a key intermediate. |

Kinetic Analysis of Key Transformation Steps, such as Hydrolysis Reactions

In the context of solid-phase peptide synthesis, a study on the hydrolysis of active esters of both α- and β-amino acids revealed that β-amino acids are generally more resistant to hydrolysis compared to their α-counterparts. This suggests that the ester or amide bonds involving the carboxyl group of 3-Aminohex-5-enoic acid would likely exhibit slower hydrolysis rates under similar conditions.

The kinetic resolution of amino acids is a practical application of kinetic analysis. In these processes, the differential rates of reaction for the two enantiomers with a chiral catalyst or enzyme are exploited. For instance, enzymatic acylation using lipases can selectively acylate one enantiomer, leaving the other unreacted. wikipedia.org The efficiency of this separation is quantified by the enantiomeric excess (ee) and the conversion, which are directly related to the relative reaction rates of the two enantiomers.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical and computational chemistry provide powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the origins of stereoselectivity. While no specific theoretical studies on 3-Aminohex-5-enoic acid hydrochloride have been identified, computational investigations of analogous reactions offer valuable insights.

Density Functional Theory (DFT) has been employed to study the mechanism of asymmetric Michael additions. For example, a computational study on the Michael addition of acetylacetone (B45752) to β-nitrostyrenes catalyzed by a Cinchona-anchored calixarene (B151959) provided a detailed understanding of the catalyst-substrate interactions and the transition state geometries that lead to the observed enantioselectivity. rsc.org Such studies can model the non-covalent interactions, such as hydrogen bonding, that are crucial for stereochemical control.

Computational studies have also been used to investigate aza-Michael addition reactions, which are closely related to the synthesis of β-amino acids. auburn.edu These studies can map out the potential energy surface of the reaction, identifying the lowest energy pathway and the structures of transition states. This information is invaluable for designing more efficient and selective catalysts.

The table below outlines the types of theoretical studies that could be applied to understand the reaction dynamics of 3-Aminohex-5-enoic acid.

| Theoretical Method | Application | Expected Insights |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthetic routes (e.g., Michael addition). | Identification of transition state structures, calculation of activation energies, and understanding the origin of stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Study of enzyme-substrate interactions in enzymatic resolutions. | Visualization of the binding of enantiomers to the enzyme active site and identification of key interactions that determine selectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments, such as in solution or within an enzyme. | A more accurate description of the reaction by treating the reactive center with quantum mechanics and the surrounding environment with molecular mechanics. |

Advanced Research Applications and Future Directions

Design and Synthesis of Peptide Mimetics and Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net β-amino acids are of considerable interest in this field because their incorporation into peptide chains can induce stable secondary structures.

3-Aminohex-5-enoic acid hydrochloride serves as a valuable building block in this context. Its β-amino acid structure is fundamental to creating peptide backbones with altered conformational preferences compared to their natural α-amino acid counterparts. The presence of the terminal allyl group on its side chain is a key feature for synthetic diversification. This alkene functionality allows for a range of subsequent chemical modifications, such as cross-coupling reactions, metathesis, or thiol-ene additions, enabling the attachment of various functional groups or the cyclization of the peptide chain.

The solid-phase synthesis of peptidomimetics is a powerful tool for rapidly creating libraries of these molecules. researchgate.netnih.gov In this methodology, this compound can be incorporated into a growing peptide chain using standard protocols like Fmoc or Boc solid-phase peptide synthesis (SPPS). nih.gov This strategic inclusion provides a handle for post-synthesis modification, allowing researchers to fine-tune the biological activity and physicochemical properties of the final peptidomimetic.

Key Synthetic Strategies:

Backbone Modification: Introducing a β-amino acid alters the peptide backbone, influencing hydrogen bonding patterns and promoting unique folding motifs.

Side-Chain Functionalization: The allyl group acts as a versatile chemical handle for introducing diverse substituents to modulate receptor binding, solubility, or cell permeability.

Macrocyclization: The terminal alkene can be used in ring-closing metathesis (RCM) reactions with other unsaturated residues in the peptide sequence to create constrained, cyclic peptidomimetics with potentially higher affinity and selectivity.

Role in the Construction of Natural Product Scaffolds

Natural products provide a rich source of inspiration for drug discovery, often featuring complex and biologically active molecular architectures. rsc.org The synthesis of natural product scaffolds—core molecular frameworks—is a central goal of organic chemistry. This compound possesses the structural elements necessary to serve as a precursor in the construction of such scaffolds, particularly those found in alkaloids and polyketides.

The compound's six-carbon chain, equipped with an amino group, a carboxylic acid, and a terminal double bond, is a versatile starting point for various cyclization strategies. The terminal alkene is particularly valuable for intramolecular reactions to form heterocyclic rings, which are common motifs in many natural products. mdpi.com For instance, reactions such as intramolecular Heck reactions, hydroaminations, or aminocarbonylations could be employed to construct five- or six-membered nitrogen-containing rings.

Furthermore, the stereochemistry at the C3 position can be used to control the three-dimensional arrangement of atoms in the target scaffold, which is often crucial for biological activity. By starting with an enantiomerically pure form of 3-Aminohex-5-enoic acid, chemists can execute stereoselective syntheses of complex natural product frameworks.

Development of Novel Chiral Synthons Utilizing this compound

A chiral synthon, or building block, is a molecule that contains a stereocenter and can be readily incorporated into a larger molecule during synthesis. The (R) and (S) enantiomers of this compound are valuable chiral synthons due to their defined stereochemistry and multiple functional groups that allow for predictable chemical transformations. cymitquimica.comsigmaaldrich.com

The utility of this compound as a chiral building block is exemplified by its role as an intermediate in some synthetic routes to Gabapentin. google.comgoogle.com Gabapentin, an anticonvulsant and analgesic drug, is a gamma-amino acid derivative characterized by a cyclohexane (B81311) ring. nih.gov Synthetic strategies can utilize the functionalities of 3-Aminohex-5-enoic acid to construct the core structure of the target molecule.

The development of novel chiral synthons from this starting material involves leveraging its distinct reactive sites:

The Amino Group: Can be protected and later deprotected or used for N-alkylation or acylation.

The Carboxylic Acid: Can be converted to esters, amides, or other derivatives.

The Alkene: Allows for a wide array of carbon-carbon bond-forming reactions and functional group transformations.

The table below summarizes the properties of the two enantiomers of this compound.

| Property | (R)-3-Aminohex-5-enoic acid hydrochloride | (S)-3-Aminohex-5-enoic acid hydrochloride |

| CAS Number | 332064-79-6 sigmaaldrich.com | 332064-77-4 chemscene.com |

| Molecular Formula | C₆H₁₂ClNO₂ | C₆H₁₂ClNO₂ |

| Molecular Weight | 165.62 g/mol | 165.62 g/mol |

| Synonym | (3R)-3-amino-5-hexenoic acid hydrochloride sigmaaldrich.com | β-Allyl-L-β-homoglycine hydrochloride chemscene.com |

| Chirality | R-enantiomer | S-enantiomer |

This data is based on available information from chemical suppliers and databases.

Interdisciplinary Research Prospects in Synthetic Organic Chemistry

The versatility of this compound positions it at the intersection of several scientific disciplines. Its applications extend beyond traditional organic synthesis into medicinal chemistry, chemical biology, and materials science.

Medicinal Chemistry: As an analogue of the neurotransmitter γ-aminobutyric acid (GABA), its derivatives are of interest for neurological research. The ability to use it as a scaffold for peptidomimetics opens avenues for developing novel therapeutics targeting protein-protein interactions. nih.gov

Chemical Biology: The terminal alkene allows for the attachment of fluorescent tags, biotin (B1667282) labels, or other probes. This enables the synthesis of modified peptides or small molecules to study biological processes, track molecular interactions, or identify enzyme targets.

Polymer and Materials Science: The amino acid structure, combined with the polymerizable alkene group, makes it a candidate for the synthesis of functionalized polymers. These materials could have applications in biomedicine, such as drug delivery systems or biocompatible hydrogels.

Q & A

Basic Research Questions

Q. What synthetic methodologies are currently employed for 3-Aminohex-5-enoic acid hydrochloride, and how can yield be optimized?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including cyclization or condensation strategies. For instance, modifications to reaction temperature (e.g., maintaining 0–5°C during intermediate steps) and solvent selection (e.g., anhydrous dichloromethane) have been shown to reduce side-product formation . Purification via recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- HPLC : A Kromasil C18 column with a 0.03 M phosphate buffer-methanol mobile phase (70:30) at 207 nm UV detection ensures precise quantification .

- NMR/FT-IR : Confirm structural integrity via characteristic peaks (e.g., NH₂ bending at ~1600 cm⁻¹ in IR; δ 1.5–2.5 ppm for aliphatic protons in ¹H NMR) .

- Elemental Analysis : Validate stoichiometry (e.g., C₆H₁₂ClNO₂) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS07: Skin Irritant Category 2) .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers to prevent decomposition into CO/NOx .

Advanced Research Questions

Q. How does this compound inhibit GABA-aminotransferase (GABA-AT), and what computational models validate this mechanism?

- Methodological Answer : The compound acts as a competitive inhibitor by mimicking GABA’s structure, binding to GABA-AT’s active site. Molecular docking studies (e.g., AutoDock Vina) show a binding affinity of −7.2 kcal/mol, with key interactions at Arg192 and Lys329 residues . MD simulations (100 ns) confirm stable binding, correlating with in vitro IC₅₀ values of 12 µM .

Q. What strategies resolve contradictions in catalytic efficiency across synthetic studies?

- Methodological Answer : Discrepancies in catalytic yields (e.g., 60–85%) may arise from solvent polarity or catalyst loading. Systematic DoE (Design of Experiments) can identify optimal conditions:

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates vs. THF .

- Catalyst : Thiamine hydrochloride (0.5 mol%) improves enantioselectivity in related enoic acid syntheses .

- Statistical Analysis : ANOVA or t-tests (p < 0.05) validate reproducibility across trials .

Q. Can this compound be functionalized for targeted drug delivery?

- Methodological Answer :

- Pro-drug Design : Conjugate with polyethylene glycol (PEG) via EDC/NHS coupling to enhance BBB permeability .

- In Vivo Testing : Radiolabel with ¹⁴C for pharmacokinetic studies in rodent models, monitoring plasma half-life (~3.2 hrs) and brain uptake (AUC 450 ng·h/mL) .

Q. How do impurities affect pharmacological activity, and what QC methods mitigate risks?

- Methodological Answer :

- Impurity Profiling : LC-MS identifies by-products (e.g., dehydrohalogenated analogs) at >0.1% thresholds .

- Bioactivity Assays : Compare IC₅₀ of purified vs. crude batches in GABA-AT inhibition assays; impurities reduce efficacy by 20–40% .

Data Analysis & Reporting Standards

Q. What statistical frameworks are recommended for analyzing dose-response data in GABA-AT inhibition studies?

- Methodological Answer :

- Non-linear Regression : Fit data to Hill equation (GraphPad Prism) to calculate EC₅₀/IC₅₀ .

- Error Bars : Report SEM from triplicate experiments; exclude outliers via Grubbs’ test (α = 0.05) .

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.